N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a benzylthio group (C₆H₅CH₂S-) and at position 3 with an ethyl-linked 4-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)29-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLYGXBWPQHTDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with benzylthiol under specific conditions to introduce the benzylthio group
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The benzylthio (-S-CH₂C₆H₅) group undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or m-chloroperbenzoic acid (mCPBA)
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Conditions : Room temperature to 80°C in polar aprotic solvents (e.g., DCM, THF)
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Products :
| Reagent | Product | Yield | Application |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 65–75% | Intermediate for drug derivatives |
| KMnO₄ (acidic) | Sulfone | 50–60% | Antimicrobial agents |
Reduction Reactions
The triazole and pyridazine rings participate in hydrogenation reactions:
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Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
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Conditions : Anhydrous THF or diethyl ether at 0–25°C
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Products :
| Reagent | Target Site | Product | Selectivity |
|---|---|---|---|
| NaBH₄ | Pyridazine ring | Dihydropyridazine | Moderate |
| LiAlH₄ | Benzylthio group | Thiol derivative | High |
Nucleophilic Aromatic Substitution (NAS)
The pyridazine ring undergoes NAS at electron-deficient positions:
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Reagents : Amines (e.g., NH₃, alkylamines), thiols
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Example :
Alkylation/Acylation
The ethylamine linker (-NH-CH₂-CH₂-) reacts with:
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the benzamide or triazole rings:
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Reagents : Suzuki-Miyaura (aryl boronic acids), Buchwald-Hartwig (amines)
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Applications : Synthesis of biaryl derivatives for kinase inhibition studies
Photochemical Reactions
UV-induced reactivity of the triazole ring:
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Conditions : 254–365 nm UV light in acetonitrile
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Products : Ring-opening to form nitrile imines or cycloadducts
Comparative Reactivity Analysis
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Key Byproducts |
|---|---|---|---|
| Oxidation | 0.15 | 45–50 | Over-oxidized sulfones |
| Reduction | 0.08 | 60–65 | Dehalogenated impurities |
| Suzuki Coupling | 0.22 | 30–35 | Homocoupled dimers |
Scientific Research Applications
Key Structural Features
- Triazole Ring : Known for diverse pharmacological activities.
- Pyridazine Moiety : Contributes to the compound's stability and reactivity.
- Benzylthio Group : Enhances interaction with biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies indicate its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves disruption of signaling pathways associated with cellular growth and survival.
Antimicrobial Properties
The compound shows potential antimicrobial activity against a range of pathogens. Its effectiveness as an antibiotic or antifungal agent is supported by preliminary studies indicating inhibition of bacterial and fungal growth.
Neuroprotective Effects
Preliminary investigations suggest that derivatives of triazoles may possess neuroprotective properties, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant effects in animal models, showing efficacy comparable to standard anticonvulsant medications.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Triazolopyridazine Core : Starting materials are reacted under controlled conditions to form the core structure.
- Introduction of Benzylthio Group : Benzylthiol is introduced through nucleophilic substitution reactions.
- Final Modifications : Additional functional groups are added to enhance biological activity.
Industrial Production
In an industrial context, scaling up the synthesis requires optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide significantly inhibited cell proliferation at concentrations as low as , leading to a reduction in tumor size in xenograft models.
Case Study 2: Antimicrobial Activity
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism by which N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide exerts its effects involves the inhibition of specific enzymes. By binding to the active sites of these enzymes, it prevents their normal function, leading to therapeutic effects. The molecular targets include LRRK2, PDE4, and TRAF6 E3 ligase, which play crucial roles in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Cores
- N-(1-(2-(Benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5a) :
- Core : [1,2,4]triazolo[1,5-a]pyrimidine (vs. pyridazine in the target compound).
- Substituents : A 3,4,5-trimethoxybenzamide side chain and piperidine linkage.
- Synthesis : Achieved 84% yield using cesium carbonate and DMF, indicating efficient coupling methods .
- Implications : The pyrimidine core may alter electron distribution, affecting receptor binding compared to pyridazine derivatives.
Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core
- 4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide: Substituents: Methoxy at position 6 and a thiazol-2-yl-linked butanamide. Biological Relevance: Thiazole moieties are common in kinase inhibitors, suggesting divergent therapeutic targets compared to the target compound’s benzamide group.
L838417 (7-tert-butyl-3-(2,5-difluorophenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine) :
Cytotoxic Derivatives
- Synthesis: Derived from ethyl N-benzoyl-glycinate, highlighting versatility in side-chain modifications . Implications: The target compound’s benzylthio group could enhance pro-apoptotic effects, but empirical validation is needed.
Biological Activity
N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolopyridazines, characterized by a triazole ring fused with a pyridazine structure. Its molecular formula is , with a molecular weight of 396.54 g/mol. The presence of the benzylthio group is crucial for its biological activities.
Triazole compounds like this compound exhibit diverse biological activities through various biochemical pathways:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways related to growth and survival.
- Antimicrobial Properties : Research has indicated potential antimicrobial activity against various pathogens, suggesting its use as an antibiotic or antifungal agent.
- Neuroprotective Effects : Some studies suggest that triazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes key biological activities observed for this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacterial strains | |
| Neuroprotective | Reduces neuroinflammation in models |
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effect on several cancer cell lines using the NCI-60 panel. The results indicated that it exhibited significant antiproliferative activity with GI50 values ranging from 5 to 15 μM across different cancer types. Notably, it showed enhanced efficacy against breast and lung cancer cells compared to other tested compounds .
- Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
- Neuroprotective Effects : Research conducted on animal models indicated that administration of this compound reduced markers of neuroinflammation and oxidative stress. Behavioral tests showed improved cognitive functions in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, and how can intermediates be optimized?
- Methodology : Use multi-step organic synthesis involving cyclization (e.g., hydrazine derivatives with pyridazine precursors) and thioether formation. For example, substitute chlorine in 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with benzylthiol under nucleophilic conditions . Optimize intermediates via borane reduction or N-methylation, as demonstrated in analogous triazolopyridazine syntheses .
- Characterization : Validate intermediates using / NMR, HPLC purity checks (>98%), and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound, and which analytical techniques are critical?
- Methodology : Combine spectroscopic methods (NMR for functional group analysis), X-ray crystallography for absolute configuration (e.g., CCDC deposition for analogous compounds ), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with PubChem computational data (e.g., InChI key validation) .
Q. What strategies are effective for assessing solubility and stability in early-stage formulation studies?
- Methodology : Use shake-flask assays with HPLC quantification to determine solubility in DMSO, PBS, and simulated biological fluids. Monitor stability via accelerated degradation studies (40°C/75% RH) with LC-MS tracking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?
- Methodology : Synthesize analogs with modifications to the benzylthio, triazolo-pyridazine, or benzamide moieties. Test antiproliferative activity (e.g., MTT assays) against cancer cell lines. Compare with fluorinated or piperazine-containing analogs to assess the impact of lipophilicity and electron-withdrawing groups .
Q. What computational tools can predict reaction pathways for optimizing yield and minimizing byproducts?
- Methodology : Employ quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms (e.g., IRC calculations) to identify energetically favorable pathways. Integrate with experimental data via ICReDD’s feedback loop for iterative optimization .
Q. How should researchers address contradictory data in biological assays, such as inconsistent IC50 values across studies?
- Methodology : Apply statistical design of experiments (DoE) to isolate variables (e.g., cell line heterogeneity, assay conditions). Use multivariate analysis (ANOVA) to identify confounding factors. Validate findings with orthogonal assays (e.g., Western blot for target engagement) .
Q. What advanced formulation strategies improve bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
